(113C)decanoic acid
Overview
Description
This compound has the molecular formula CH3(CH2)8^13CO2H and a molecular weight of 173.26 g/mol . It is a medium-chain fatty acid with a straight aliphatic chain, commonly used in various scientific research applications due to its isotopic labeling.
Mechanism of Action
- Capric acid, also known as decanoic acid, belongs to the straight-chain fatty acids. It primarily targets several proteins:
- Capric acid likely interacts with its targets through membrane perturbation and direct membrane effects. However, detailed molecular-level mechanisms remain elusive .
Target of Action
Mode of Action
Preparation Methods
(113C)decanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 1-13C labeled propionic acid with hexanoic anhydride to obtain the target product . Another method involves the hydrolysis and distillation of methyl decanoate, which is obtained by partitioning a fatty methyl ester raw material . Industrial production methods often involve the use of high-purity starting materials and controlled reaction conditions to ensure the isotopic purity of the final product.
Chemical Reactions Analysis
(113C)decanoic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce decanoic acid derivatives.
Reduction: Reduction reactions can convert capric acid-1-13C to its corresponding alcohol, decanol.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common reagents used in these reactions include sulfuric acid, acetic acid, and water . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(113C)decanoic acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of fatty acids in various biochemical pathways.
Biology: Employed in studies of lipid metabolism and energy production in cells.
Industry: Utilized in the development of phase change materials for energy storage and thermal management.
Comparison with Similar Compounds
(113C)decanoic acid can be compared with other similar compounds such as:
Decanoic acid-1,2-13C2: Another isotopically labeled form of decanoic acid with two carbon-13 isotopes incorporated.
Octanoic acid-1-13C: A shorter-chain fatty acid with a similar isotopic label.
Lauric acid-1-13C: A longer-chain fatty acid with a similar isotopic label.
The uniqueness of capric acid-1-13C lies in its specific carbon-13 labeling at the first carbon position, which makes it particularly useful for detailed metabolic studies and tracing experiments.
Properties
IUPAC Name |
(113C)decanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i10+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVNFZFCNZKVNT-DETAZLGJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480550 | |
Record name | Capric acid-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84600-66-8 | |
Record name | Capric acid-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 84600-66-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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